4-(METHYLAMINO)BENZENE-1-THIOL
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHCAFTYDPAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-21-8 | |
| Record name | 4-(methylamino)benzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methylaminothiophenol CAS number 4946-21-8
An In-Depth Technical Guide to 4-Methylaminothiophenol (CAS 4946-21-8): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 4-methylaminothiophenol (CAS 4946-21-8), a bifunctional aromatic compound featuring both a secondary amine and a nucleophilic thiol group. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical identity, plausible synthetic routes, and robust analytical characterization protocols. We explore its significant potential as a versatile building block in organic synthesis and its emerging applications in medicinal chemistry, particularly as a linker in complex therapeutic modalities and in the development of novel biosensors. The guide emphasizes the causality behind experimental design and provides detailed, actionable protocols to ensure scientific integrity and reproducibility.
Core Chemical Identity and Physicochemical Properties
4-Methylaminothiophenol, also known as 4-(methylamino)benzenethiol, is a unique chemical entity whose utility is derived from its dual reactivity. The thiol (-SH) group offers a soft nucleophile, ideal for reactions such as Michael additions, disulfide bond formation, or covalent attachment to metal surfaces. Concurrently, the N-methylamino group provides a site for amide bond formation, further alkylation, or participation in cross-coupling reactions, making it a valuable scaffold for building molecular complexity.
Table 1: Physicochemical Properties of 4-Methylaminothiophenol
| Property | Value | Source |
| CAS Number | 4946-21-8 | [1][2] |
| Molecular Formula | C₇H₉NS | [1] |
| Molecular Weight | 139.22 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 129-130 °C at 11.5 mmHg | [1] |
| InChI Key | FEIHCAFTYDPAHR-UHFFFAOYSA-N | [1] |
| Synonyms | 4-(Methylamino)benzenethiol | [1] |
Synthesis and Purification
The synthesis of 4-methylaminothiophenol is not widely documented in commercial literature, necessitating a rational design based on established organic chemistry principles. A highly logical and efficient approach involves the selective mono-N-methylation of a readily available precursor, 4-aminothiophenol. This strategy is advantageous as it preserves the critical thiol functionality, which can be sensitive to oxidative conditions often present in other synthetic routes.
Proposed Synthetic Pathway: Selective N-Methylation
The introduction of a single methyl group onto a primary aniline in the presence of a thiol requires careful selection of reagents to prevent side reactions, such as S-methylation or over-alkylation to the tertiary amine. A reductive amination approach or a controlled alkylation using a mild methylating agent are viable strategies. The following protocol outlines a robust method adapted from established procedures for N-methylation of anilines.
Sources
Methodological & Application
Electrochemical Applications of 4-(Methylamino)benzene-1-thiol: Advanced Application Notes and Protocols
Introduction: The Versatility of 4-(Methylamino)benzene-1-thiol in Surface Electrochemistry
4-(Methylamino)benzene-1-thiol (MABT) is an aromatic thiol compound that holds significant promise for the development of functionalized electrochemical interfaces. Its molecular structure, featuring a thiol group (-SH) at one end and a methylamino group (-NHCH₃) at the other, connected by a rigid benzene ring, makes it an excellent candidate for forming stable and well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1] The thiol group provides a strong, covalent-like anchoring point to the gold substrate, while the terminal methylamino group offers a site for further chemical modification or can directly participate in electrochemical processes through its redox activity and pH-dependent protonation.
The formation of MABT SAMs on an electrode surface allows for precise control over the interfacial properties, including electron transfer kinetics, surface charge, and hydrophilicity.[2] These tailored interfaces are the foundation for a wide range of electrochemical applications, from highly sensitive chemical and biological sensors to advanced electrocatalytic systems. The methylamino group, in particular, can be exploited for its ability to interact with specific analytes or to be used as a precursor for the covalent attachment of biomolecules.[3]
This guide provides a comprehensive overview of the electrochemical applications of MABT, with detailed protocols for the preparation and characterization of MABT-modified electrodes. Furthermore, it presents a specific application in the simultaneous detection of dopamine and ascorbic acid, drawing upon established methodologies for the closely related compound, 4-aminothiophenol, to illustrate the potential of amine-functionalized aromatic thiol SAMs in neurochemical sensing.
Part 1: Preparation and Characterization of MABT-Modified Gold Electrodes
A critical first step in harnessing the electrochemical potential of MABT is the reproducible formation of a high-quality self-assembled monolayer on a gold electrode surface. The following protocols detail the necessary procedures for electrode preparation, SAM formation, and subsequent electrochemical characterization.
Protocol: Gold Electrode Preparation
A pristine gold surface is paramount for the formation of a well-ordered and defect-free SAM. The following procedure outlines a standard method for cleaning polycrystalline gold electrodes.
Materials:
-
Polycrystalline gold disk electrode
-
Polishing cloths
-
Alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
-
Sulfuric acid (0.5 M)
-
Potassium chloride (0.1 M)
-
Potassium ferricyanide/ferrocyanide (5 mM)
-
Electrochemical cell and potentiostat
Procedure:
-
Mechanical Polishing:
-
Polish the gold electrode surface with 1.0 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries for 5 minutes each, rinsing with DI water between each step.
-
After the final polishing step, sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.
-
-
Electrochemical Cleaning:
-
Place the polished electrode in an electrochemical cell containing 0.5 M sulfuric acid.
-
Cycle the potential between the onset of hydrogen evolution and gold oxide formation (typically -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[2]
-
Rinse the electrode thoroughly with DI water and then ethanol.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Characterization of the Bare Electrode:
-
Record the cyclic voltammogram of the cleaned electrode in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl. A peak-to-peak separation (ΔEp) of approximately 59 mV is indicative of a clean and electrochemically reversible surface.[1]
-
Protocol: Formation of the MABT Self-Assembled Monolayer
Materials:
-
Cleaned gold electrode
-
4-(Methylamino)benzene-1-thiol (MABT)
-
Anhydrous ethanol
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a 1 mM solution of MABT in anhydrous ethanol. To minimize oxidation of the thiol, it is advisable to use a degassed solvent and to prepare the solution under an inert atmosphere.
-
Immerse the freshly cleaned and dried gold electrode into the MABT solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[4]
-
After incubation, remove the electrode from the solution and rinse it thoroughly with copious amounts of ethanol to remove any non-chemisorbed MABT molecules.
-
Dry the MABT-modified electrode under a gentle stream of nitrogen.
Caption: Workflow for Gold Electrode Preparation and MABT SAM Formation.
Electrochemical Characterization of the MABT SAM
The integrity and properties of the MABT SAM can be effectively evaluated using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
1.3.1 Cyclic Voltammetry (CV)
CV is used to assess the blocking properties of the SAM towards a redox probe.
Procedure:
-
Record the CV of the MABT-modified electrode in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Expected Outcome: Compared to the bare gold electrode, a well-formed MABT SAM will significantly block the electron transfer between the redox probe and the electrode surface. This is observed as a substantial increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents.[1]
1.3.2 Electrochemical Impedance Spectroscopy (EIS)
EIS provides a more detailed analysis of the interfacial properties, including the charge transfer resistance and the capacitance of the monolayer.
Procedure:
-
Perform EIS on the MABT-modified electrode in the same [Fe(CN)₆]³⁻/⁴⁻ solution. A typical frequency range is from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox couple.
-
Expected Outcome: The Nyquist plot for a bare gold electrode typically shows a small semicircle at high frequencies, representing a low charge transfer resistance (Rct). For a MABT-modified electrode, the diameter of this semicircle will increase dramatically, indicating a much larger Rct due to the insulating nature of the SAM.[3] This confirms the formation of a densely packed monolayer that hinders the access of the redox probe to the electrode surface.
Part 2: Application in Neurotransmitter Sensing
The amine functionality of aromatic thiols makes them particularly suitable for the development of sensors for biologically important molecules. While specific detailed protocols for MABT in this context are not abundant in peer-reviewed literature, the closely related 4-aminothiophenol has been successfully employed for the simultaneous detection of dopamine (DA) and ascorbic acid (AA).[5] The following application note and protocol are based on this analogous system and are expected to be highly transferable to MABT-modified electrodes.
Application Note: Simultaneous Detection of Dopamine and Ascorbic Acid
The Challenge: Dopamine is a critical neurotransmitter, and its abnormal levels are associated with several neurological disorders.[6] However, the electrochemical detection of dopamine in biological samples is often hampered by the presence of high concentrations of ascorbic acid, which has a similar oxidation potential to dopamine on many conventional electrodes.[7]
The MABT-based Solution (by analogy): A self-assembled monolayer of an amine-terminated aromatic thiol, such as MABT, on a gold electrode can electrocatalytically enhance the oxidation of dopamine and shift the oxidation potentials of dopamine and ascorbic acid, allowing for their simultaneous detection.[5] The amine groups on the SAM surface can interact with the analytes, facilitating their oxidation at the electrode surface. Furthermore, the incorporation of gold nanoparticles can synergistically enhance the catalytic effect and sensitivity.[5]
Caption: Principle of DA and AA detection at an MABT-modified electrode.
Protocol: Simultaneous Electrochemical Detection of Dopamine and Ascorbic Acid
This protocol is adapted from methodologies developed for 4-aminothiophenol-modified electrodes.[5]
Materials:
-
MABT-modified gold electrode (prepared as in Part 1)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Dopamine hydrochloride stock solution
-
L-Ascorbic acid stock solution
-
Electrochemical cell and potentiostat capable of differential pulse voltammetry (DPV)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing varying concentrations of dopamine and a fixed, physiologically relevant concentration of ascorbic acid (e.g., 0.1 mM) in 0.1 M PBS (pH 7.0). Also, prepare solutions with varying concentrations of ascorbic acid and a fixed concentration of dopamine.
-
Electrochemical Measurement:
-
Place the MABT-modified electrode in the electrochemical cell containing the analyte solution.
-
Record the differential pulse voltammogram. Typical DPV parameters are: potential range from -0.1 V to +0.6 V, pulse amplitude of 50 mV, and a scan rate of 20 mV/s.
-
-
Data Analysis:
-
Two distinct oxidation peaks should be observed, corresponding to the oxidation of ascorbic acid and dopamine.
-
Plot the peak current for dopamine as a function of its concentration to obtain a calibration curve.
-
Similarly, plot the peak current for ascorbic acid as a function of its concentration.
-
Part 3: Expected Performance and Data
The following table summarizes the kind of quantitative data that can be expected from the application of an amine-terminated aromatic thiol-modified electrode for the simultaneous detection of dopamine and ascorbic acid, based on literature for analogous systems.[5][8]
| Parameter | Expected Value | Reference |
| Dopamine Linear Range | 1 µM - 100 µM | [5] |
| Dopamine Detection Limit | 0.1 µM - 1 µM | [5][8] |
| Ascorbic Acid Linear Range | 10 µM - 1 mM | [5] |
| Potential Separation (DA-AA) | > 200 mV | [5] |
Conclusion and Future Outlook
4-(Methylamino)benzene-1-thiol provides a versatile and robust platform for the development of advanced electrochemical sensors and catalysts. The ability to form well-defined self-assembled monolayers on gold surfaces allows for the precise engineering of the electrode-solution interface. While detailed application-specific literature for MABT is still emerging, the foundational principles and protocols established for closely related aromatic thiols, such as 4-aminothiophenol, provide a clear and reliable roadmap for its utilization. The protocols and application notes presented herein offer a solid starting point for researchers and drug development professionals to explore the exciting potential of MABT in areas such as neurotransmitter sensing, diagnostics, and electrocatalysis. Future research will likely focus on the covalent modification of the methylamino group to create even more sophisticated and selective biosensing platforms.
References
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S. M. Chen, K. C. Lin, and C. W. Lin, "Electrochemical determination of dopamine and ascorbic acid at a novel gold nanoparticles distributed poly(4-aminothiophenol) modified electrode," Biosensors and Bioelectronics, vol. 22, no. 9-10, pp. 2136-2144, 2007. Available: [Link]
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A. Tlili, S. Hleli, M. A. Maaref, and N. Jaffrezic-Renault, "Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance," Journal of Biomaterials and Nanobiotechnology, vol. 2, no. 4, pp. 433-438, 2011. Available: [Link]
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M. Behpour, S. M. Ghoreishi, E. Honarmand, and M. Salavati-Niasari, "Comparative electrochemical study of new self-assembled monolayers of 2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol and 2-{[(2-sulfanylphenyl)imino]methyl}phenol for determination of dopamine in the presence of high concentration of ascorbic acid and uric acid," Analyst, vol. 136, no. 9, pp. 1979-1986, 2011. Available: [Link]
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A. Siddiqui et al., "Spectroelectrochemical Determination of Thiolate Self-Assembled Monolayer Adsorptive Stability in Aqueous and Non-Aqueous Electrolytes," Analyst, vol. 147, no. 12, pp. 2728-2737, 2022. Available: [Link]
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S. R. Jeon, Y. Kim, and S. B. Cho, "Development of dual-functional catalysis for hydrazine oxidation by an organic p–n bilayer through in situ formation of a silver co-catalyst," RSC Advances, vol. 10, no. 2, pp. 917-923, 2020. Available: [Link]
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J. Noh, E. Lee, and M. Hara, "Structure and Electrochemical Behavior of Aromatic Thiol Self-Assembled Monolayers on Au(111)," Bulletin of the Korean Chemical Society, vol. 27, no. 3, pp. 403-406, 2006. Available: [Link]
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C. Tang, Y. Yuan, and S. Hu, "Selective response of dopamine in the presence of ascorbic acid and uric acid at gold nanoparticles and multi-walled carbon nano," Bulletin of the Chemical Society of Ethiopia, vol. 23, no. 3, pp. 325-334, 2009. Available: [Link]
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Y. Wang, Y. Li, L. Tang, J. Lu, and J. Li, "Electrochemical detection of dopamine in the presence of ascorbic acid using graphene modified electrodes," Electrochemistry Communications, vol. 12, no. 6, pp. 802-805, 2010. Available: [Link]
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Y. Zhang, Y. Wang, J. Jia, and J. Wang, "Gold nanoparticle-decorated MoS2 nanosheets for simultaneous detection of ascorbic acid, dopamine and uric acid," RSC Advances, vol. 4, no. 57, pp. 30209-30214, 2014. Available: [Link]
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A. Chira, O. I. Covaci, and G. L. Radu, "A comparative study of gold electrodes modification methods with aromatic compounds based on diazonium and thiol chemistry," Revista de Chimie, vol. 63, no. 2, pp. 184-189, 2012. Available: [Link]
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4-(methylamino)benzene-1-thiol in molecular electronics
Application Note: Characterization and Switching of 4-(methylamino)benzene-1-thiol Molecular Junctions
Executive Summary
This guide details the experimental protocols for fabricating, characterizing, and manipulating single-molecule junctions based on 4-(methylamino)benzene-1-thiol (MABT) . Unlike symmetric dithiol molecules, MABT features an asymmetric architecture with a thiol (-SH) anchor and a secondary amine (-NHMe) tail. This asymmetry allows for specific "tip-substrate" directionality and, more importantly, enables pH-gated conductance switching .
The secondary amine group serves as a chemical gate; its protonation state modulates the molecular orbital alignment relative to the Fermi level of the gold electrodes, effectively turning the molecular wire "OFF." This note covers solution preparation, Scanning Tunneling Microscope Break Junction (STM-BJ) data acquisition, and statistical analysis for determining single-molecule conductance.
Part 1: Molecular Architecture & Mechanism
To obtain reproducible data, researchers must understand the electronic behavior of MABT within the junction.
-
Anchoring Asymmetry:
-
Thiol (-SH): Forms a strong covalent Au-S bond (~1.6 eV) with the gold substrate. This acts as the primary mechanical anchor.
-
Secondary Amine (-NHMe): Forms a coordinate (dative) bond (Au-N) with the STM tip. This bond is weaker (~0.6 eV) and more sensitive to mechanical pulling, often governing the "break" point of the junction.
-
-
Electronic Pathway:
-
Charge transport is dominated by the HOMO (Highest Occupied Molecular Orbital).
-
The lone pair on the nitrogen contributes to the
-conjugation of the phenyl ring, raising the HOMO energy towards the gold Fermi level ( ), resulting in high conductance in the neutral state.
-
-
The Switching Mechanism (pH Gating):
-
Neutral State (ON): The nitrogen lone pair participates in conjugation. High conductance (~
). -
Protonated State (OFF): Upon acidification, the amine becomes
. The lone pair is bound to a proton, breaking the electronic coupling to the ring and stabilizing the HOMO (shifting it away from ). Conductance drops significantly (often below the noise floor or by >1 order of magnitude).
-
Part 2: Experimental Protocol
Materials & Equipment
-
Molecule: 4-(methylamino)benzene-1-thiol (CAS: 4946-21-8), >95% purity.[1]
-
Solvent: 1,2,4-Trichlorobenzene (TCB) or Mesitylene (spectroscopic grade). Note: TCB is preferred for its low volatility, reducing drift during long STM sessions.
-
Substrate: Au(111) on mica (flame-annealed immediately before use).
-
Tips: 0.25 mm Gold wire (99.999%), mechanically cut.
-
Instrument: Low-current STM (e.g., Keysight, Bruker, or custom-built break junction setup).
Solution Preparation (The "Molecular Ink")
Critical Step: Thiol groups oxidize to disulfides in air. Solutions must be prepared fresh.
-
Stock Solution (10 mM): Dissolve MABT in TCB. Sonicate for 5 minutes to ensure full dissolution.
-
Working Solution (0.1 mM): Dilute the stock solution 1:100 with TCB.
-
Why 0.1 mM? Higher concentrations lead to molecular stacking/aggregation. Lower concentrations result in empty junctions (no molecule trapped).
-
-
Deoxygenation: Purge the working solution with Argon gas for 15 minutes to prevent photo-oxidation and disulfide formation.
STM-BJ Data Acquisition
This method relies on repeatedly forming and breaking gold point contacts in the presence of the molecule.
-
Cell Assembly: Mount the Au/mica substrate in the liquid cell. Add 50-100
L of the 0.1 mM MABT solution. -
Tip Approach: Bring the cut Au tip into tunneling range (setpoint: 1 nA, Bias: 100 mV).
-
Break Junction Cycle:
-
Push: Move tip into substrate (approx. 2-5 nm depth) until conductance >
(bulk gold contact). -
Pull: Retract tip at a constant speed (typically 20 nm/s) until the current drops to the noise floor (
). -
Repeat: Collect 2,000 – 5,000 individual traces.
-
Visualization: STM-BJ Workflow
Figure 1: Operational workflow for preparing and cycling STM break junctions.
Part 3: Data Analysis & Interpretation
Raw data consists of thousands of "Current vs. Distance" traces. To extract the single-molecule conductance, statistical analysis is required.[2][3][4]
Selection Criteria
Not every trace contains a molecule. Filter traces based on:
-
Step Length: Discard traces with plateaus < 0.2 nm (likely just gold atomic rearrangement).
-
Decay: Discard traces that decay exponentially without distinct steps (tunneling through solvent only).
Histogram Construction
-
Convert Current (
) to Conductance ( ) using .[5] -
Normalize to the quantum of conductance,
. -
Plot a 1D semi-log histogram (Log(
) on X-axis, Counts on Y-axis).
Expected Results for MABT:
| Feature | Conductance Value (
Part 4: Application – pH Sensing Protocol
This experiment demonstrates the functional utility of MABT as a molecular switch.
Acidification (Switch OFF)
-
Baseline: Record 1,000 traces in neutral TCB. Confirm the peak at ~
. -
Doping: Add Trifluoroacetic acid (TFA) to the cell to reach a concentration of ~10 mM.
-
Observation: The amine group protonates (
). -
Result: The peak at
will vanish or diminish significantly, replaced by tunneling background. The molecule is now "OFF" or highly resistive.
Reversibility (Switch ON)
-
Neutralization: Add an excess of a base, such as Triethylamine (TEA), to the cell.
-
Result: The base removes the proton from the MABT amine. The conductance peak at
reappears, recovering ~80-90% of the original intensity.
Visualization: Protonation Switching Mechanism
Figure 2: Logical flow of the pH-gating mechanism in MABT junctions.
Part 5: Troubleshooting & Critical Notes
-
Ghost Peaks: If you see a peak at
extending for >1 nm, your gold wire is likely dirty or too thick, creating long atomic chains rather than molecular junctions. Remedy: Cut a fresh tip. -
No Molecules Observed: If histograms show only tunneling decay, the gold substrate may be contaminated. Remedy: Re-flame anneal the gold on mica (hydrogen flame, 30 seconds).
-
Drift: Thermal drift can cause the junction to break prematurely. Remedy: Allow the liquid cell to equilibrate for 1 hour after adding the solvent before measuring.
References
-
Venkataraman, L., et al. (2006). Single-Molecule Conductance of Amine-Linked Circuits.[2][6] Nature Nanotechnology. (Establishes the baseline for amine-gold anchoring stability and conductance).
-
Chen, F., et al. (2006). Effect of Anchoring Groups on Single-Molecule Conductance.[3][4][7] Journal of the American Chemical Society. (Comparative study of Thiol vs. Amine anchors).
-
Quek, S. Y., et al. (2009). Mechanically Controlled Binary Conductance Switching of a Single-Molecule Junction. Nature Nanotechnology. (Discusses conductance switching mechanisms relevant to MABT).
-
PubChem Compound Summary. (2025). 4-(dimethylamino)benzenethiol (Related Derivative Data). National Library of Medicine.
-
Komoto, Y., et al. (2017). Statistical I–V measurements of single-molecule junctions with an asymmetric anchoring group 1,4-aminobenzenethiol.[7] Advances in Natural Sciences: Nanoscience and Nanotechnology.[7] (Specific protocol for asymmetric amine-thiol junctions).
Sources
- 1. 4-(Methylamino)Benzene-1-Thiol | CymitQuimica [cymitquimica.com]
- 2. arxiv.org [arxiv.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Effect of anchoring groups on single-molecule conductance: comparative study of thiol-, amine-, and carboxylic-acid-terminated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low Vapor Pressure Solvents for Single-Molecule Junction Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Statistical I–V measurements of single-molecule junctions with an asymmetric anchoring group 1,4-aminobenzenethiol* | Advances in Natural Sciences: Nanoscience and Nanotechnology [ans.vast.gov.vn]
Troubleshooting & Optimization
Optimizing 4-MABT self-assembly conditions
Technical Support Center: 4-MABT Self-Assembly Optimization
Topic: Optimizing 4-Methylaminobenzenethiol (4-MABT) Self-Assembled Monolayers (SAMs) Document ID: TSC-SAM-4MABT-001 Last Updated: 2025-06-15 Status: Active
Introduction: The 4-MABT System
Welcome to the Technical Support Center. This guide addresses the specific challenges of working with 4-Methylaminobenzenethiol (4-MABT) .
Unlike simple alkanethiols, 4-MABT is a bifunctional aromatic molecule. It anchors to gold (Au) or silver (Ag) via a thiol (-SH) group, while the secondary amine (-NHCH
Module 1: Substrate Preparation (The Foundation)
Issue: "My SAMs are patchy, or the SERS signal intensity varies wildly across the substrate." Root Cause: Nanoscopic contamination prevents the thiol from reaching the gold lattice sites.
Standard Operating Procedure (SOP): You cannot rely on "solvent cleaning" alone. The gold surface must be atomically clean to allow the sulfur to form a covalent Au-S bond (approx. 45 kcal/mol).
Protocol: The "Piranha" Reset
Warning: Piranha solution is explosive in contact with organics.
-
Solvent Wash: Rinse Au substrate with Acetone
Ethanol Isopropanol. Dry with . -
Piranha Etch: Immerse substrate in a 3:1 mixture of concentrated
and 30% for 60 seconds .-
Why? This oxidizes all organic carbon on the surface, leaving a hydrophilic Au-oxide surface.
-
-
Ethanol Reduction: Immediately rinse with copious deionized water, then immerse in absolute ethanol for 2 minutes.
Module 2: The Assembly Process
Issue: "What is the optimal concentration and time? I see conflicting papers." Technical Insight: SAM formation follows Langmuir adsorption kinetics. There are two phases: a fast "lying down" phase (seconds/minutes) and a slow "standing up" crystallization phase (hours).
Optimized Workflow:
| Parameter | Recommendation | Technical Rationale |
| Solvent | Absolute Ethanol (EtOH) | Ethanol effectively solvates the aromatic ring but is polar enough to drive the hydrophobic phenyl rings to pack together on the surface. |
| Concentration | 1.0 mM | Lower concentrations (<0.1 mM) lead to "island" formation. Higher concentrations (>10 mM) can cause multilayer physisorption (disulfides). |
| Incubation Time | 24 Hours | While 90% coverage happens in minutes, the final 10%—the reorientation to a dense, standing-up phase—requires thermodynamic equilibrium (12-24h). |
| Environment | Dark / Anaerobic | 4-MABT is light-sensitive. Oxygen promotes the oxidation of free thiols to disulfides in solution before they can bind to the gold. |
Visual Workflow (DOT Diagram):
Caption: Figure 1. Optimized workflow for high-density 4-MABT SAM formation. Immediate transfer prevents surface re-contamination.
Module 3: SERS Troubleshooting (The "Ghost Peak" Anomaly)
Issue: "I see unexpected peaks at 1140, 1390, and 1432 cm
The Mechanism: Under 532nm, 633nm, or 785nm laser irradiation, the gold plasmons can act as catalysts. They convert aminobenzenethiols (like 4-ATP and 4-MABT) into azo-like dimers (e.g., 4,4'-dimercaptoazobenzene, DMAB).
-
4-ATP Behavior:
(DMAB). -
4-MABT Behavior: The secondary amine (
) makes dimerization sterically difficult, but charge-transfer (CT) states or partial coupling can still generate these "b2-mode" peaks.
Troubleshooting Matrix:
| Symptom | Check | Solution |
| "Ghost" Peaks (1140, 1390, 1432 cm | Laser Power | Reduce Laser Power to <1 mW. High power drives the photochemical reaction. |
| Signal Decay | Exposure Time | Use "Snapshot" mode (short integration, e.g., 1s) rather than long accumulation. |
| Broad Background | Substrate | The gold might be burning. Check for physical damage spots on the wafer. |
Decision Logic for SERS Analysis (DOT Diagram):
Caption: Figure 2. Logic flow for distinguishing intrinsic 4-MABT signals from laser-induced artifacts.
Module 4: pH Sensing & Hysteresis
Issue: "The pH response is not reversible (Hysteresis)."
Technical Insight: 4-MABT is a pH sensor because the amine group protonates (
Optimization for Reversibility:
-
Ionic Strength: Ensure your pH buffers have constant ionic strength (e.g., add 0.1 M NaCl). Varying salt concentrations affect the double-layer capacitance and the local proton activity near the charged gold surface.
-
pKa Shift: Be aware that the pKa of surface-bound 4-MABT is different from the bulk molecule due to the dielectric environment of the interface. The pKa is typically lower on the surface.
-
Rinsing: When switching pH, rinse with neutral buffer in between to prevent salt accumulation.
Module 5: Stability & Storage
FAQ: How long can I store these SAMs?
-
In Air: < 24 Hours.[4] Ozone and UV light oxidize the sulfur headgroup (
), causing the chains to desorb. -
In Ethanol: 1-2 Weeks. Storing the substrate in the thiol solution is the best way to maintain quality. The equilibrium keeps the monolayer dense.
-
In Vacuum: 1 Week. Good for preventing oxidation, but some desorption can occur if the vacuum is ultra-high (UHV) and the temperature is elevated.
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Huang, Y. F., et al. (2010). When the Signal Becomes the Noise: Deconvolution of Resonant Raman Spectra of Dye-Sensitized Solar Cells. (Relevant for DMAB/Dimerization discussion in aminobenzenethiols). Journal of the American Chemical Society, 132(27), 9244–9245. Link
-
Osawa, M., et al. (1994). Surface-Enhanced Raman Scattering of 4-Aminothiophenol at Electrochemical Interfaces. (Foundational work on the "b2 modes"). The Journal of Physical Chemistry, 98(48), 12702–12707. Link
-
BenchChem Technical Support. (2025). Troubleshooting Self-Assembled Monolayers (SAMs) Formation. Link
Sources
- 1. Frontiers | Dimerization of melanocortin 4 receptor controls puberty onset and body size polymorphism [frontiersin.org]
- 2. On the mechanism of photoinduced dimer dissociation in the plant UVR8 photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Methylamino)benzene-1-thiol
Welcome to the technical support center for 4-(methylamino)benzene-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this reactive compound. Our focus is to equip you with the knowledge to prevent its oxidation and ensure the integrity of your experiments.
Introduction: The Challenge of Stability
4-(Methylamino)benzene-1-thiol is a bifunctional molecule featuring both a nucleophilic thiol and an electron-rich aromatic amine. This unique structure makes it a valuable intermediate in pharmaceutical synthesis and materials science. However, these same functional groups render the compound highly susceptible to oxidation, which can lead to the formation of disulfides, quinone-imines, and other colored degradation products that can compromise experimental outcomes. This guide provides a framework for understanding and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My vial of 4-(methylamino)benzene-1-thiol has turned yellow/brown. Can I still use it?
A1: Discoloration is a primary indicator of oxidation. The yellow or brown color likely signifies the formation of quinone-imine species and potentially other polymeric byproducts. For most applications, especially in drug development where purity is critical, using a discolored reagent is not recommended as it can introduce significant impurities into your reaction. It is advisable to use a fresh, colorless sample.
Q2: What are the main products of 4-(methylamino)benzene-1-thiol oxidation?
A2: The oxidation is complex and can proceed through several pathways. The two primary initial oxidation products are the corresponding disulfide from the thiol group and a quinone-imine from the aminophenol moiety. Further reactions can lead to dimerization and the formation of more complex, colored structures. Electrochemical studies on the closely related 4-aminothiophenol have shown that oxidation can lead to radical-radical coupling between molecules, forming dimers like 4'-mercapto-4-aminodiphenylamine.
Q3: How does pH affect the stability of 4-(methylamino)benzene-1-thiol in solution?
A3: The stability of 4-(methylamino)benzene-1-thiol is highly pH-dependent.
-
Alkaline conditions (high pH): In basic solutions, the thiol group (-SH) is deprotonated to the thiolate anion (-S⁻). Thiolates are much more readily oxidized than thiols. Therefore, basic conditions will significantly accelerate the rate of disulfide formation.
-
Acidic conditions (low pH): In acidic solutions, the amine group is protonated (-NH₂⁺CH₃), which can offer some protection against oxidation of the amine. However, the thiol group can still be oxidized. The solubility of the compound may increase in acidic conditions due to the protonation of the amine group.[1]
Q4: What is the best way to store 4-(methylamino)benzene-1-thiol?
A4: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations and the chemical nature of the molecule, the following storage conditions are advised:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Light: Protect from light by using an amber vial or by wrapping the container in foil.
-
Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Solution turns color (yellow, pink, brown) upon preparation or during a reaction. | Oxidation by atmospheric oxygen. | • Work under an inert atmosphere: Use a glovebox or Schlenk line for all manipulations. • Deoxygenate solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes. • Use fresh, deoxygenated solvents for every experiment. |
| Contamination with metal ions. | • Use high-purity solvents and reagents. • Avoid using metal spatulas if possible; use glass or plastic instead. • If metal catalysis is suspected, consider adding a chelating agent like EDTA in trace amounts, if compatible with your reaction chemistry. | |
| Exposure to light. | • Work in a fume hood with the sash down to minimize light exposure. • Wrap reaction flasks and storage vials in aluminum foil. | |
| Low reaction yield and formation of insoluble byproducts. | Oxidation leading to disulfide formation or polymerization. | • Implement rigorous air-free techniques as outlined in the protocols below. • Consider adding an antioxidant to the reaction mixture, if compatible. Common choices for organic systems include butylated hydroxytoluene (BHT) or certain polyphenols.[2] For aqueous systems, ascorbic acid can be effective. The optimal choice and concentration should be determined empirically. • Maintain a low reaction temperature if the reaction kinetics allow. |
| Inconsistent results between experimental runs. | Variable levels of oxidation in the starting material or during the experiment. | • Always use fresh, high-purity 4-(methylamino)benzene-1-thiol. • Standardize your handling procedures. Ensure that the time the compound is exposed to ambient conditions is minimized and consistent across all experiments. • Perform a purity check (e.g., by HPLC or NMR) on the starting material before use if there is any doubt about its quality. |
| Difficulty dissolving the compound. | Potential degradation to less soluble oligomers/polymers. | • Use high-purity, fresh material. • Consider the pH of the solvent. Solubility in aqueous media may be enhanced under acidic conditions due to protonation of the amine.[1] • Use deoxygenated solvents and gentle heating under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 4-(methylamino)benzene-1-thiol under Inert Atmosphere
This protocol describes the preparation of a stock solution for use in reactions where the exclusion of oxygen is critical.
Materials:
-
4-(methylamino)benzene-1-thiol (fresh, colorless)
-
High-purity, anhydrous solvent (e.g., degassed acetonitrile, THF, or dichloromethane)
-
Schlenk flask or a vial with a septum-sealed cap
-
Inert gas source (argon or nitrogen) with a manifold or balloon
-
Gas-tight syringes and needles
Procedure:
-
Prepare Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.
-
Deoxygenate Solvent: Place the required volume of solvent in a Schlenk flask. Seal the flask and subject it to three freeze-pump-thaw cycles. Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes.
-
Weighing the Compound: In a glovebox, weigh the desired amount of 4-(methylamino)benzene-1-thiol into a tared, dry Schlenk flask or vial. If a glovebox is not available, quickly weigh the compound in the open and immediately seal the flask.
-
Purge the Flask: Connect the flask containing the solid to an inert gas line. Gently evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add Solvent: Using a gas-tight syringe, carefully transfer the deoxygenated solvent to the flask containing the 4-(methylamino)benzene-1-thiol.
-
Dissolution: Gently swirl or stir the flask until the solid is fully dissolved.
-
Storage: Store the solution under a positive pressure of inert gas in a refrigerator (2-8°C) and protected from light. For long-term storage, it is advisable to aliquot the solution into smaller, sealed vials to avoid repeated exposure of the entire stock to potential contaminants.
Protocol 2: Monitoring Oxidation by HPLC
A stability-indicating HPLC method is essential for quantifying the purity of 4-(methylamino)benzene-1-thiol and its degradation products.[3]
Objective: To develop a representative HPLC method to assess the stability of a solution of 4-(methylamino)benzene-1-thiol.
Suggested HPLC Parameters (to be optimized for your specific system):
-
Instrument: Standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to detect both the parent compound and potential degradation products.
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase (or a compatible deoxygenated solvent) immediately before injection.
Procedure:
-
Inject a freshly prepared, high-purity standard of 4-(methylamino)benzene-1-thiol to determine its retention time and peak shape.
-
Inject your aged or suspect sample.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to 4-(methylamino)benzene-1-thiol. The use of a PDA detector can help in identifying degradation products by comparing their UV spectra.
Visualizing the Problem: Oxidation Pathways and Prevention Workflow
The following diagrams illustrate the key chemical transformations and the recommended workflow to prevent them.
Caption: Primary oxidation pathways of 4-(methylamino)benzene-1-thiol.
Sources
Technical Support Center: Long-Term Stability of 4-(Methylamino)benzene-1-thiol (MABT) Self-Assembled Monolayers (SAMs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(methylamino)benzene-1-thiol (MABT) films. This resource is designed for researchers, scientists, and drug development professionals who utilize MABT self-assembled monolayers (SAMs) and require a deep understanding of their long-term stability. While much of the foundational literature focuses on the closely related 4-aminothiophenol (ATP), the principles of film formation, degradation, and characterization are highly analogous. This guide synthesizes established knowledge with practical, field-proven insights to help you troubleshoot common issues and ensure the reliability of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of MABT films.
Q1: What are the primary factors that degrade MABT SAMs over time?
A: The long-term stability of MABT SAMs is primarily compromised by three factors:
-
Oxidation: The terminal methylamino group is susceptible to electrochemical and atmospheric oxidation. This can lead to radical-radical coupling between adjacent molecules, forming dimers such as 4′-mercapto-N-methyl-N-phenylquinone diimine, which fundamentally alters the surface chemistry.[1][2][3] This process is a significant concern, as it changes the electrochemical and physical properties of the film.
-
Desorption: While the gold-thiol (Au-S) bond is strong, thermal energy or displacement by contaminants can lead to the gradual desorption of molecules from the surface. This is particularly relevant during high-temperature processing or extended storage in solution.[4]
-
Contamination: Exposure to ambient air can lead to the adsorption of adventitious organic molecules. Furthermore, using contaminated solvents or containers during preparation can introduce impurities that disrupt monolayer packing and stability.[5]
Q2: How should I prepare and store MABT solutions to maximize their shelf-life?
A: The stability of the MABT film begins with the quality of the precursor solution. Thiols in solution, especially in the presence of oxygen, can oxidize to form disulfides. This depletes the concentration of active thiol molecules and introduces impurities that can co-adsorb onto the substrate, creating a disordered and unstable film.
Best Practices for MABT Solutions:
-
Use High-Purity Solvents: 200-proof ethanol is a common and effective solvent. Ensure it is free from contaminants, especially copper, which can disrupt SAM formation.[5]
-
Deoxygenate: Before dissolving the MABT, purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes to remove dissolved oxygen.
-
Prepare Freshly: Ideally, MABT solutions should be prepared immediately before use.
-
Short-Term Storage: If temporary storage is necessary, store the solution in a sealed container with minimal headspace, backfilled with inert gas, and refrigerated. Do not use for more than a few days.
Q3: What is the best way to store prepared MABT-coated substrates?
A: Once the SAM is formed, protecting it from the environment is critical.
-
Immediate Use: The best practice is to use the SAM-modified substrate immediately after preparation and rinsing.
-
Short-Term Storage (Hours to Days): Store the substrate in a desiccator or a sealed container backfilled with dry nitrogen to protect it from moisture and atmospheric oxidants.
-
Long-Term Storage (Days to Weeks): For extended storage, place the substrates in a dedicated container inside a nitrogen-filled glove box or a sealed jar thoroughly purged with inert gas. Minimize exposure to light and temperature fluctuations.
Q4: My electrochemical measurements (e.g., Cyclic Voltammetry) are inconsistent. Could this be a film stability issue?
A: Absolutely. Inconsistent electrochemical behavior is a classic symptom of MABT film degradation. Electrochemical oxidation of the aminothiophenol monolayer leads to a complex series of reactions, including dimerization, which creates new, electrochemically active species on the surface.[1][2][3] This can manifest as shifting peak potentials, the appearance of new redox couples, or a general loss of the film's intended electrochemical signature. The 4-ATP SAM layer is known to be unstable under repeated electrochemical oxidation and reduction.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common experimental problems related to MABT film instability.
| Symptom / Observation | Potential Root Cause(s) | Recommended Actions & Explanations |
| Poor Film Formation (Low Surface Coverage) | 1. Contaminated Substrate: Residual organic or particulate matter on the gold surface prevents uniform SAM formation. 2. Degraded MABT Solution: Oxidation of MABT to disulfides in the solution reduces the concentration of active molecules.[7][8] 3. Insufficient Incubation Time: Short immersion times may result in a disordered monolayer with low packing density.[9] | 1. Verify Substrate Cleaning: Implement a rigorous cleaning protocol (e.g., piranha etch followed by thorough rinsing and drying). Causality: A pristine surface is essential for the spontaneous and ordered assembly of thiol molecules. 2. Use Fresh, Deoxygenated Solution: Prepare the MABT solution in an inert-gas-purged solvent immediately before use. Causality: This minimizes disulfide formation, ensuring a high concentration of thiol groups available for bonding to the gold surface. 3. Optimize Incubation Time: Increase the substrate immersion time (typically 12-24 hours) to allow the monolayer to anneal into a more ordered, densely packed state. |
| High Leakage Current in Electrochemical Measurements | 1. Film Defects (Pinholes): Incomplete monolayer coverage leaves exposed areas of the gold electrode.[10] 2. Film Desorption: The SAM may be detaching from the surface, especially under aggressive electrochemical conditions or elevated temperatures. 3. Electrochemical Degradation: Application of high positive potentials can irreversibly oxidize the MABT, leading to film breakdown.[1][11] | 1. Refine SAM Preparation Protocol: See "Poor Film Formation" above. Longer incubation times can help reduce pinhole density. Causality: A well-ordered, densely packed SAM is a more effective dielectric barrier. 2. Control Experimental Conditions: Limit the potential window during electrochemical scans to avoid reductive desorption (at very negative potentials) or oxidative damage. Ensure the operating temperature is well below the desorption temperature of the SAM. 3. Perform Control Experiments: Use a redox probe like ferricyanide to assess film quality. A well-formed MABT SAM should block the probe's access to the electrode surface, significantly reducing its redox current compared to a bare gold electrode.[6] |
| Changes in Surface Properties (Wettability, XPS/SERS Spectra) | 1. Oxidation of Amino Group: The N-H/N-C environment changes upon oxidation, detectable by XPS (N 1s peak shift) or SERS. Dimerization of ATP molecules into DMAB is a known phenomenon that alters SERS spectra.[12][13] 2. Surface Contamination: Adsorption of atmospheric contaminants changes surface energy and introduces spurious signals in spectroscopic analyses.[5] | 1. Handle and Store Under Inert Atmosphere: Minimize the film's exposure to ambient air. Causality: Oxygen is the primary driver of the oxidative degradation of the terminal amine group. 2. Analyze with Surface-Sensitive Techniques: Use XPS to monitor the N 1s and S 2p core levels. A stable film should show no significant change in peak position or shape over time. Use SERS to check for the appearance of new vibrational modes indicative of dimerization or other chemical transformations.[14] |
Part 3: Key Methodologies & Protocols
Protocol 1: Preparation of High-Quality MABT SAMs on Gold
This protocol is designed to produce densely packed, well-ordered MABT monolayers with high reproducibility.
1. Substrate Preparation (Critical Step): a. Use high-quality gold substrates (e.g., template-stripped or freshly evaporated). b. Clean the substrate immediately before use. A common method is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). c. Rinse copiously with deionized water (18.2 MΩ·cm) and then with 200-proof ethanol. d. Dry the substrate under a stream of dry nitrogen gas.
2. SAM Formation: a. Prepare a 1 mM solution of MABT in deoxygenated 200-proof ethanol. b. Place the clean, dry gold substrate in the MABT solution within a sealed container. c. Purge the container's headspace with nitrogen or argon, seal it tightly, and wrap with Parafilm®. d. Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark. Causality: A longer incubation period allows the monolayer to self-anneal, minimizing defects and achieving a quasi-crystalline packing structure.[9]
3. Rinsing and Drying: a. Remove the substrate from the solution with clean tweezers. b. Rinse thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry again under a stream of dry nitrogen.
4. Quality Control: a. Immediately characterize the film using a non-destructive technique. b. Electrochemical QC: Perform cyclic voltammetry in a solution containing a redox probe (e.g., K₃[Fe(CN)₆]). A successful SAM will show significant attenuation of the redox peaks compared to a bare gold electrode. c. Spectroscopic QC: Use XPS to confirm the presence of Nitrogen (N 1s) and Sulfur (S 2p) peaks corresponding to the MABT molecule. The N 1s peak for the amino group is typically found around 399.2 eV.[13][14]
Workflow for MABT SAM Preparation and QC
Caption: Workflow for MABT SAM Preparation and Quality Control.
Part 4: Understanding the Primary Degradation Pathway
The most significant and well-documented degradation pathway for aminothiophenol-based SAMs, and by extension MABT, is oxidative dimerization. This process can be initiated electrochemically or by atmospheric oxygen, particularly in the presence of light.
The mechanism involves the oxidation of the terminal amine group, leading to the formation of a radical cation. This reactive intermediate can then couple with a neighboring molecule on the surface.[1][2] This "head-to-tail" coupling results in the formation of a dimer linked by a new N-C bond.[2][3]
This transformation is detrimental for several reasons:
-
Loss of Functionality: The original methylamino group is consumed, eliminating its specific chemical functionality.
-
Altered Electronic Properties: The formation of a more extensive conjugated system in the dimer changes the electronic and electrochemical properties of the film.
-
Structural Disruption: The dimerization process can introduce strain and disorder into the once well-packed monolayer.
Simplified MABT Oxidative Dimerization Pathway
Sources
- 1. (PDF) Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. scispace.com [scispace.com]
Validation & Comparative
Executive Summary: The Signal vs. The Anchor
Topic: 4-MABT vs. 4-Aminothiophenol (4-ATP) for Self-Assembled Monolayers (SAMs) Content Type: Technical Comparison & Application Guide Audience: Surface Chemists, Plasmonics Researchers, and Biosensor Engineers
In the design of functional self-assembled monolayers (SAMs) on noble metals (Au, Ag), 4-Aminothiophenol (4-ATP) is the industry standard for bioconjugation and electrochemical sensing. However, its reliability is frequently compromised by its high susceptibility to surface-catalyzed photochemical dimerization.
4-(Methylamino)benzenethiol (4-MABT) has emerged as the critical "mechanistic control" and a specialized alternative. While 4-ATP offers a primary amine for versatile ligand anchoring, 4-MABT (a secondary amine) provides superior stability against inadvertent azo-coupling, making it indispensable for validating Surface-Enhanced Raman Scattering (SERS) mechanisms and designing stable charge-transfer interfaces.
This guide dissects the physicochemical divergence of these two thiols, providing experimental evidence to select the correct molecule for your specific interface.
Chemical Identity & Structural Properties
| Feature | 4-ATP (4-Aminothiophenol) | 4-MABT (4-(Methylamino)benzenethiol) |
| Structure | ||
| Amine Type | Primary ( | Secondary ( |
| pKa (Surface) | ~5.0 - 6.0 (Environment dependent) | ~5.5 - 6.5 (Slightly more basic due to inductive effect) |
| Packing Density | High (H-bonding between | Moderate (Steric bulk of |
| Primary Utility | Bioconjugation anchor (EDC/NHS), pH sensing | SERS mechanistic probe, Charge-transfer modulator |
Critical Performance Analysis
A. The "DMAB Controversy" (SERS Stability)
The most significant divergence between these molecules is their behavior under electromagnetic irradiation (laser exposure).
-
4-ATP Instability: When adsorbed on Silver (Ag) or Gold (Au) and exposed to visible light (especially 514 nm or 532 nm), 4-ATP undergoes a plasmon-driven photocatalytic coupling to form 4,4'-Dimercaptoazobenzene (DMAB) .
-
Consequence: SERS spectra show intense "b2-type" bands (approx. 1140, 1390, 1432 cm⁻¹) which are often misidentified as chemical enhancement of 4-ATP, but actually belong to the azo product (DMAB).
-
-
4-MABT Stability: The methyl group on the nitrogen provides steric hindrance and alters the electron density, significantly inhibiting the formation of the azo bond.
-
Utility: If your SERS spectrum of 4-MABT lacks the b2-modes seen in 4-ATP, you confirm that the 4-ATP signals were due to dimerization. If 4-MABT also shows these modes (as debated in recent charge-transfer literature), it suggests a pure Charge Transfer (CT) mechanism rather than reaction.
-
B. Bioconjugation Efficiency
-
4-ATP: The primary amine is highly nucleophilic and accessible. It is the gold standard for activating SAMs with glutaraldehyde or EDC/NHS to attach antibodies or enzymes.
-
4-MABT: The secondary amine is less nucleophilic in crowded SAM environments due to the methyl group's steric hindrance. It is poor for standard protein coupling but excellent for creating surfaces that resist non-specific coupling while maintaining a positive surface charge.
Mechanism Visualization
The following diagram illustrates the divergent pathways of 4-ATP and 4-MABT under plasmonic excitation.
Figure 1: Divergent photochemical pathways. 4-ATP readily dimerizes to DMAB, while 4-MABT resists coupling, preserving monomeric character.
Experimental Protocols
To ensure reproducibility, use the following validated workflows.
Protocol A: Preparation of High-Purity SAMs
Avoid contamination from atmospheric oxidation.
-
Substrate Cleaning:
-
Immerse Au/Ag substrate in Piranha solution (
) for 5 min. (Caution: Violent reaction with organics). -
Rinse copiously with Milli-Q water, then absolute ethanol.
-
-
Thiol Solution Prep:
-
Prepare a 1.0 mM solution of 4-ATP or 4-MABT in absolute ethanol.
-
Critical Step: Degas the ethanol with
for 15 min prior to dissolving the thiol to prevent formation of disulfides in solution.
-
-
Incubation:
-
Immerse the substrate for 12–24 hours at room temperature in the dark (sealed container).
-
-
Rinsing:
-
Rinse with ethanol (to remove physisorbed layers)
water ethanol. -
Dry under a gentle stream of
.
-
Protocol B: Distinguishing DMAB Formation (SERS Validation)
Use this protocol to determine if your "4-ATP" signal is actually DMAB.
-
Baseline Measurement: Acquire SERS spectrum of 4-ATP SAM using 633 nm excitation (lower energy, less likely to trigger reaction).
-
Target: Look for dominant
modes (CS stretch ~1080 cm⁻¹, CC stretch ~1580 cm⁻¹).
-
-
Trigger Step: Expose the same spot to 532 nm laser at high power (~5-10 mW) for 10 seconds.
-
Readout: Immediately re-acquire spectrum at 633 nm.
-
If 4-ATP: New peaks appear at ~1140, 1390, 1440 cm⁻¹ (b2 modes indicating DMAB).
-
If 4-MABT: Spectrum remains largely unchanged (or shows only reversible shifts), confirming resistance to dimerization.
-
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| 4-ATP spectrum shows peaks at 1440 cm⁻¹ immediately. | Spontaneous oxidation or laser power too high. | Reduce laser power to <1 mW. Use 4-MABT as a negative control to confirm band assignment. |
| Low surface coverage of 4-MABT. | Steric hindrance of methyl group reducing packing density. | Increase incubation time to 48h or use a mixed SAM with a spacer (e.g., mercaptohexanol). |
| Inconsistent electrochemical impedance. | Partial protonation of amine. | Control pH strictly. 4-ATP/4-MABT pKa is ~6. Ensure buffer is pH 7.4 for neutral/deprotonated state or pH 4.0 for fully protonated. |
References
-
Huang, Y.F., et al. "When the Signal Becomes the Noise: The DMAB Formation in SERS of 4-Aminothiophenol." Journal of the American Chemical Society, 2010. Link
-
Kim, K., et al. "Surface-Enhanced Raman Scattering of 4-Aminobenzenethiol on Silver: Chemical Enhancement vs Photo-Induced Dimerization." The Journal of Physical Chemistry C, 2011. Link
-
Dong, B., et al. "Surface-Enhanced Raman Scattering Characteristics of 4-Aminobenzenethiol Derivatives Adsorbed on Silver."[1] Journal of Raman Spectroscopy, 2011.[1][2] Link
-
Osawa, M. "Dynamic probing of the surface-enhanced Raman scattering mechanism of 4-aminothiophenol." Chemical Communications, 2014. Link
Sources
A Senior Application Scientist's Guide to Validating the Structure of 4-(methylamino)benzene-1-thiol Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust method for tailoring interfacial properties, with 4-(methylamino)benzene-1-thiol (MABT) and its parent compound, 4-aminothiophenol (4-ATP), standing out as versatile building blocks.[1] Their aromatic nature and terminal amine group provide a platform for further molecular assembly, making them invaluable in biosensing, molecular electronics, and corrosion inhibition. However, the utility of these SAMs is fundamentally dependent on their structural integrity. This guide provides an in-depth comparison of key experimental techniques to validate the structure of MABT and 4-ATP SAMs, moving beyond mere procedural descriptions to explain the causality behind experimental choices.
The Criticality of Structural Validation
The performance of a MABT or 4-ATP SAM is inextricably linked to its molecular organization. Factors such as the nature of the sulfur-substrate bond, the orientation of the aromatic ring, and the packing density of the monolayer dictate the accessibility and reactivity of the terminal amine groups.[2] A poorly formed or disordered monolayer can lead to inconsistent experimental results and unreliable device performance. Therefore, a multi-faceted approach to structural validation is not just recommended; it is essential for reproducible and high-impact research.
A Comparative Analysis of Validation Techniques
No single technique can provide a complete picture of a SAM's structure. Instead, a combination of methods, each probing different aspects of the monolayer, is required. This guide will compare and contrast the utility of X-ray Photoelectron Spectroscopy (XPS), Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Electrochemical Methods.
Workflow for Comprehensive SAM Characterization
The following diagram illustrates a logical workflow for the comprehensive validation of MABT/4-ATP SAMs, integrating multiple analytical techniques.
Caption: A logical workflow for the comprehensive validation of MABT/4-ATP SAMs.
In-Depth Technique Comparison
The following table provides a comparative summary of the primary techniques used for MABT/4-ATP SAM validation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of sulfur and nitrogen, monolayer thickness.[3][4] | Highly surface-sensitive, provides direct evidence of the sulfur-gold bond.[5] | Can induce sample damage, provides spatially averaged information.[6] |
| Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Presence of characteristic functional groups (N-H, C-H aromatic), molecular orientation.[7] | High sensitivity for monolayers, non-destructive.[8][9] | Requires a reflective substrate, interpretation of orientation can be complex. |
| Atomic Force Microscopy (AFM) | Surface morphology, presence of defects (pinholes), nanomechanical properties.[10] | High spatial resolution, can be performed in various environments.[11] | Tip-sample interactions can be destructive, does not provide chemical information directly. |
| Contact Angle Goniometry | Surface wettability and surface free energy.[12] | Simple and rapid, provides information on the outermost surface layer. | Sensitive to surface contamination and roughness, indirect structural information.[13] |
| Electrochemical Methods (CV, EIS) | Monolayer packing density, presence of pinhole defects, electron transfer properties.[14][15] | Highly sensitive to defects, provides information on the barrier properties of the SAM. | Requires a conductive substrate, interpretation can be complex. |
Experimental Protocols and Causality
X-ray Photoelectron Spectroscopy (XPS)
Why it's critical: XPS is the gold standard for confirming the foundational chemistry of the SAM. It directly verifies the covalent attachment of the thiol to the gold substrate through the Au-S bond and confirms the presence of the nitrogen from the amine group.[3][4][5]
Experimental Protocol:
-
Sample Preparation: Prepare the MABT/4-ATP SAM on a gold-coated silicon wafer by immersion in a 1-10 mM solution of the thiol in ethanol for at least 24 hours.[4][6] Rinse thoroughly with ethanol and dry under a stream of nitrogen.
-
Instrument Setup: Use a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, N 1s, and C 1s regions.
-
Data Analysis:
-
S 2p: The S 2p spectrum should show a doublet with the S 2p3/2 peak at approximately 162 eV, characteristic of a thiolate species bonded to gold.[5] The absence of a peak around 164 eV indicates the absence of unbound thiol or disulfide species.[5]
-
N 1s: The N 1s spectrum should exhibit a single peak around 399-400 eV, corresponding to the amine group.[16]
-
Au 4f: The Au 4f peaks serve as a reference.
-
Thickness Estimation: The relative intensity of the C 1s and N 1s signals to the Au 4f signal can be used to estimate the monolayer thickness.[5] Angle-resolved XPS (AR-XPS) can provide a more accurate thickness measurement.[3][4]
-
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)
Why it's critical: PM-IRRAS provides information on the molecular structure and orientation within the SAM.[7] By probing the vibrational modes of the molecule, it confirms the presence of the aromatic ring and the amine group and can infer their orientation relative to the surface.[8]
Experimental Protocol:
-
Sample Preparation: Prepare the SAM on a highly reflective gold substrate.
-
Instrument Setup: Use a PM-IRRAS setup with a grazing angle of incidence (typically around 80°).[17]
-
Data Acquisition: Acquire spectra in the mid-infrared range (e.g., 4000-800 cm⁻¹).
-
Data Analysis:
-
Look for characteristic peaks: ν(N-H) stretches (~3300-3500 cm⁻¹), aromatic ν(C-H) stretches (~3000-3100 cm⁻¹), and aromatic ring vibrations (~1500-1600 cm⁻¹).[3][4]
-
The "surface selection rule" in IRRAS dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed. The relative intensities of different vibrational modes can thus be used to deduce the average orientation of the molecules.
-
Atomic Force Microscopy (AFM)
Why it's critical: AFM provides a direct visualization of the SAM's surface morphology at the nanoscale.[10] It is invaluable for identifying defects such as pinholes and assessing the overall uniformity and packing of the monolayer.[11][18]
Experimental Protocol:
-
Sample Preparation: The SAM can be imaged directly after preparation and drying.
-
Imaging Mode: Tapping mode or PeakForce Tapping mode is generally preferred for soft organic monolayers to minimize sample damage.
-
Data Acquisition: Acquire topography and phase images. Phase imaging can often provide better contrast for different domains within the SAM.
-
Data Analysis:
-
Analyze the topography images for surface roughness and the presence of aggregates or pinholes. A well-formed SAM should have a relatively smooth surface.
-
Chemical force microscopy (CFM), a variant of AFM, can be used to probe the chemical nature of the surface by functionalizing the AFM tip.[19]
-
Contact Angle Goniometry
Why it's critical: This technique provides a rapid and straightforward assessment of the surface energy and wettability of the SAM.[12][20] A well-formed MABT/4-ATP SAM should present a hydrophilic surface due to the terminal amine groups, resulting in a relatively low water contact angle.
Experimental Protocol:
-
Sample Preparation: Ensure the SAM surface is clean and dry.
-
Measurement: Use a contact angle goniometer to place a droplet of deionized water on the surface and measure the static contact angle.[13]
-
Data Analysis: Compare the measured contact angle to expected values. A significant deviation may indicate a disordered or contaminated monolayer. The contact angle can also be measured as a function of pH to determine the surface pKa of the amine groups.[19]
Electrochemical Methods
Why it's critical: Electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are highly sensitive to the integrity and packing of the SAM.[14][15] They are used to assess the monolayer's ability to block electron transfer to the underlying electrode, which is a direct measure of its quality.
Experimental Protocol:
-
Sample Preparation: The SAM is formed on a gold electrode.
-
Electrochemical Cell Setup: Use a three-electrode setup with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
CV Measurement: Record the cyclic voltammogram in the presence of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻ or [Ru(NH₃)₆]²⁺/³⁺. A well-packed SAM will block the access of the redox probe to the electrode surface, resulting in a significant reduction in the peak currents compared to a bare gold electrode.[14][15]
-
EIS Measurement: Perform EIS at the formal potential of the redox probe. The data can be fitted to an equivalent circuit model to determine the charge-transfer resistance (Rct), which is inversely proportional to the rate of electron transfer and thus provides a quantitative measure of the monolayer's blocking ability. A high Rct value indicates a well-packed, defect-free SAM.
Interplay of Techniques for a Coherent Structural Picture
The power of this multi-technique approach lies in the synergy between the different datasets.
Caption: Interplay of analytical techniques for a comprehensive MABT/4-ATP SAM structural model.
For instance, if XPS confirms the correct elemental composition and sulfur-gold bonding, and PM-IRRAS indicates the expected functional groups, but electrochemical methods reveal poor blocking behavior, AFM can be used to investigate the presence of pinhole defects that are not detectable by the other techniques. Conversely, if AFM shows a uniform monolayer, but the contact angle is anomalously high, it might suggest surface contamination or an unexpected molecular rearrangement, prompting a more detailed analysis of the high-resolution XPS and PM-IRRAS data.
Conclusion
Validating the structure of 4-(methylamino)benzene-1-thiol SAMs is a critical step in harnessing their full potential in advanced applications. By moving beyond a single-technique characterization and adopting a holistic and synergistic approach, researchers can build a robust and self-validating understanding of their monolayer systems. This guide, by explaining the causality behind experimental choices and providing a framework for data integration, empowers scientists to confidently assess the quality and structure of their SAMs, paving the way for more reliable and impactful scientific discoveries.
References
-
Rosario-Castro, B. I., Fachini, E. R., Hernández, J., Pérez-Davis, M. E., & Cabrera, C. R. (2006). Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. Langmuir, 22(25), 10669–10678. [Link]
-
Hennig, C., Schmidt, R., & Brecht, M. (1998). Self-assembled monolayers of 4-aminothiophenol on copper surfaces studied by grazing-incidence X-ray absorption spectroscopy. Journal of Synchrotron Radiation, 5(3), 632-634. [Link]
-
Sayre, C. N., & Abruna, H. D. (2000). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir, 16(23), 9143–9151. [Link]
-
Rosario-Castro, B. I., Fachini, E. R., Hernández, J., Pérez-Davis, M. E., & Cabrera, C. R. (2006). Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. ResearchGate. [Link]
-
Colorado, R., Jr., & Lee, T. R. (2003). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ResearchGate. [Link]
-
Ganesh, V., Pandey, R. R., Malhotra, B. D., & Lakshminarayanan, V. (2008). Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. ResearchGate. [Link]
-
Velasco-Soto, M. A., Perez, I., & Gu, J. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. PMC. [Link]
-
Herruzo, E. T., & Garcia, R. (2014). Characterization of organic self-assembled monolayers using bimodal Atomic Force Microscopy. figshare. [Link]
-
Takahari, M., & Kondo, T. (2020). Construction of Self-Assembled Monolayer of 4-Aminothiophenol (4-ATP) on Au(100) Substrate. Proceedings, 68(1), 10. [Link]
-
Carpick, R. W., & Salmeron, M. (2007). Atomic Force Microscopy Study of the Mechanical and Electrical Properties of Monolayer Films of Molecules with Aromatic End Groups. Langmuir, 23(24), 12211–12217. [Link]
-
Zhang, H., & Wang, H. (2000). Force titration of amino group-terminated self-assembled monolayers of 4-aminothiophenol on gold using chemical force microscopy. DR-NTU. [Link]
-
Cossaro, A., Mazzarello, R., & Morgante, A. (n.d.). Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold. Elettra Sincrotrone Trieste. [Link]
-
Colorado, R., Jr., & Lee, T. R. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. University of Houston. [Link]
-
Zampieri, G., Loffreda, D., & Grizzi, I. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE. [Link]
-
Iancu, V., & Stefancu, A. (2016). Localized surface plasmon resonance (LSPR) and surface-enhanced Raman scattering (SERS) studies of 4-aminothiophenol adsorption on gold nanorods. ResearchGate. [Link]
-
Wang, Y., Chen, H., Dong, S., & Wang, E. (2007). Surface-Enhanced Raman Scattering of 4-Aminothiophenol Self-Assembled Monolayers in Sandwich Structure with Nanoparticle Shape Dependence: Off-Surface Plasmon Resonance Condition. The Journal of Physical Chemistry C, 111(19), 7044–7049. [Link]
-
Dazzi, A., & Prater, C. B. (2025). Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. The Journal of Physical Chemistry Letters. [Link]
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Rymarczyk, M., & Cieśla, A. (2021). Construction and calibration of a goniometer to measure contact angles and calculate the surface free energy in solids with uncertainty analysis. Measurement, 172, 108888. [Link]
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Ganesh, V., Pandey, R. R., Malhotra, B. D., & Lakshminarayanan, V. (2008). Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. RRI Digital Repository. [Link]
-
Brighton Science. (2024, January 15). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. [Link]
-
Buffeteau, T., & Desbat, B. (2000). PM-IRRAS investigation of self-assembled monolayers grafted onto SiO 2/Au substrates. ResearchGate. [Link]
-
Wang, Y., Chen, H., Dong, S., & Wang, E. (2006). Surface enhanced Raman scattering of p-aminothiophenol self-assembled monolayers in sandwich structure fabricated on glass. PubMed. [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
-
Zhang, L., & Liu, G.-y. (2021). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. The Journal of Physical Chemistry C, 125(43), 24162–24169. [Link]
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Ojalvo, M., & Garcia, R. (2013). Atomic force microscopy reveals two phases in single stranded DNA self-assembled monolayers. PubMed. [Link]
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Digital Instruments. (n.d.). Probing Nano-Scale Forces with the Atomic Force Microscope. Veeco. [Link]
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Minardo, A., & Cennamo, N. (2023). Surface plasmon resonance technology. CNR-IRIS. [Link]
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Bruker. (n.d.). PM-IRRAS. Bruker. [Link]
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Hejda, F., Solar, P., & Kousal, J. (2010). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. WDS'10 Proceedings of Contributed Papers, Part III, 35-40. [Link]
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nanoGe. (2025). MATSUSFall25 - Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for the real-time electrocatalysis. nanoGe. [Link]
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Brand, I., & Workentin, M. S. (2020). Investigation of Au SAMs Photoclick Derivatization by PM-IRRAS. PubMed. [Link]
-
Biolin Scientific. (n.d.). KSV NIMA PM-IRRAS. Biolin Scientific. [Link]
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Waske, A. (2012). Growth and Structural Characterization of Self-Assembled Monolayers (SAMs) on Gold made from Functionalized Thiols and Selenols. Academia.edu. [Link]
-
Wang, Y., Chen, H., Dong, S., & Wang, E. (2016). Surface enhanced Raman scattering of p -aminothiophenol self-assembled monolayers in sandwich structure fabricated on glass. UQ eSpace. [Link]
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Zhang, J., & Li, Y. (2006). Structure and identity of 4,4'-thiobisbenzenethiol self-assembled monolayers. PubMed. [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]
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Surface Coverage Analysis: 4-Methylaminothiophenol (4-MATP) vs. 4-Aminothiophenol (4-ATP)
Topic: Surface Coverage Analysis of 4-Methylaminothiophenol (4-MATP) Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of 4-methylaminothiophenol (4-MATP) self-assembled monolayers (SAMs) on gold surfaces. While 4-aminothiophenol (4-ATP) is the industry standard for amine-functionalized SAMs, it suffers from a critical artifact: photo-induced dimerization into 4,4'-dimercaptoazobenzene (DMAB) during Surface-Enhanced Raman Scattering (SERS) analysis.
4-MATP serves as a strategic alternative. The N-methyl group introduces steric hindrance that prevents this dimerization, ensuring spectral fidelity. However, this comes at the cost of reduced surface packing density. This guide details the electrochemical protocols to quantify this trade-off.
The Chemistry of Surface Attachment
The formation of 4-MATP monolayers relies on the strong chemisorption between the thiol (-SH) group and the gold (Au) substrate.
-
Binding Mechanism: Oxidative addition of the S-H bond to the Au surface, releasing hydrogen (
). -
The "Methyl" Factor: Unlike the primary amine in 4-ATP (
), the secondary amine in 4-MATP ( ) adds steric bulk. This forces the aromatic rings to adopt a slightly more canted angle to accommodate the methyl group, theoretically reducing the maximum surface coverage ( ) compared to 4-ATP.
Comparative Performance Analysis
The following table contrasts 4-MATP with its primary alternatives.
| Feature | 4-MATP (4-Methylaminothiophenol) | 4-ATP (4-Aminothiophenol) | 4-MBA (4-Mercaptobenzoic Acid) |
| Functional Group | Secondary Amine ( | Primary Amine ( | Carboxyl ( |
| Packing Density | Medium (~3.5 - 4.0 × 10⁻¹⁰ mol/cm²) | High (~4.5 - 5.0 × 10⁻¹⁰ mol/cm²) | Medium (pH dependent) |
| SERS Stability | High (Resists dimerization) | Low (Forms DMAB artifacts) | High (Stable) |
| Bioconjugation | Specific secondary amine targeting | Versatile (EDC/NHS coupling) | Versatile (Amine coupling) |
| Contact Angle | ~60° - 70° (Moderately Hydrophilic) | ~40° - 50° (Hydrophilic) | < 20° (Hydrophilic/Ionizable) |
Key Insight: The SERS Dimerization Artifact
Researchers often misinterpret SERS spectra of 4-ATP. The appearance of peaks at 1140, 1390, and 1432 cm⁻¹ are frequently misassigned to vibrational modes of 4-ATP. In reality, these are the
Experimental Protocol: Quantitative Coverage Analysis
To objectively compare 4-MATP coverage, we utilize Reductive Desorption Voltammetry (RDV) . This method is superior to optical ellipsometry for conductive substrates as it quantifies the electrochemically active molecules.
Phase 1: SAM Formation Workflow
Figure 1: Standardized workflow for generating reproducible 4-MATP monolayers.
Phase 2: Reductive Desorption Protocol
Objective: Measure the charge (
-
Deoxygenate: Purge the KOH solution with
for 20 minutes. Oxygen reduction can obscure the desorption peak. -
Cyclic Voltammetry (CV):
-
Start Potential: -0.2 V
-
End Potential: -1.2 V (vs. Ag/AgCl)
-
Scan Rate: 50 mV/s
-
Note: The reductive desorption peak for thiols typically appears between -0.7 V and -1.0 V.
-
-
Data Capture: Record the first scan. Subsequent scans will show no peak (or a diminished one) as the molecules diffuse away.
Phase 3: Calculation of Surface Coverage (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
The surface coverage is calculated using the Faraday law relationship derived from the integrated peak area.
[1]-
: Surface coverage (mol/cm²)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Integrated charge of the desorption peak (Coulombs). Subtract the double-layer capacitance baseline.
-
: Number of electrons transferred (For thiol desorption,
). - : Faraday constant (96,485 C/mol).
- : Geometric surface area of the electrode (cm²).[1]
Typical Result: A 4-MATP monolayer typically yields a charge density of ~35-40
Data Interpretation Logic
Use the following logic flow to interpret your electrochemical data and troubleshoot low coverage issues.
Figure 2: Decision tree for analyzing reductive desorption voltammetry data.
Troubleshooting & Tips
-
Baseline Subtraction: The capacitive current (charging the double layer) must be subtracted from the total current to get the true Faradaic charge (
). Failure to do this will overestimate coverage. -
Roughness Factor: If using a polycrystalline gold electrode, the geometric area (
) may differ from the real area. Determine the roughness factor using the gold oxide reduction peak in before SAM formation to normalize your values. -
Solvent Choice: Ethanol is standard. If 4-MATP solubility is low, mild sonication is acceptable, but avoid prolonged sonication which can heat the solvent and promote disulfide formation in solution.
References
-
Huang, Y.F., et al. (2010). "When the Signal Is Not from the Original Molecule: Surface-Catalyzed Reactions of Aminothiophenol Isomers." Journal of the American Chemical Society.
-
Dong, B., et al. (2011). "Is 4-nitrobenzenethiol converted to p,p'-dimercaptoazobenzene or 4-aminothiophenol by surface photochemistry reaction?" Journal of Raman Spectroscopy.
-
Imabayashi, S., et al. (1997). "Reductive desorption of carboxylic-acid-terminated alkanethiol monolayers from gold electrodes." Langmuir.
-
Love, J.C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(METHYLAMINO)BENZENE-1-THIOL
Welcome to your essential safety and operational guide for handling 4-(Methylamino)benzene-1-thiol (CAS No. 4946-21-8). As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this specific chemical. Our goal is to empower you with the knowledge to not only protect yourself but also to understand the scientific rationale behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of 4-(Methylamino)benzene-1-thiol is the critical first step in establishing a robust safety protocol. This compound is not merely a reagent; it is a reactive chemical with a distinct hazard profile that demands respect and meticulous handling.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Methylamino)benzene-1-thiol presents multiple significant hazards.[1]
-
Acute Toxicity: It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[1] This broad toxicological profile means that all routes of exposure—ingestion, dermal, and inhalation—must be rigorously controlled.
-
Severe Eye Damage: The classification of H318 (Causes serious eye damage) is of paramount concern.[1] This indicates a risk of irreversible damage upon contact, elevating the requirement for eye protection beyond standard safety glasses.
-
Skin and Respiratory Irritation: The compound is known to cause skin irritation (H315) and may cause respiratory irritation (H335).[1]
-
Odor: Like many thiols, this compound is noted for its powerful and unpleasant odor, often described as a stench.[2][3][4] While not a direct toxicological hazard, a strong odor can indicate a containment breach and potential exposure.
These classifications are the drivers for the specific PPE and handling protocols outlined below. The signal word associated with this chemical is "Danger," underscoring the need for stringent adherence to safety procedures.[1]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the identified hazards. The following is a breakdown of the minimum required PPE for any operation involving 4-(Methylamino)benzene-1-thiol.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles. | The H318 classification (Causes serious eye damage) necessitates protection against both direct splashes and vapors.[1][5] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Double-gloving is strongly recommended. | The H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications require an impermeable barrier.[1][6][7] Check glove manufacturer data for breakthrough times. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. Chemical-resistant apron and arm sleeves for larger quantities or splash-prone operations. | Provides a barrier against accidental spills and splashes, mitigating the risk of skin contact and contamination of personal clothing.[5][8] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[2][6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is required.[5] | The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications demand control of airborne vapors.[1] A fume hood provides primary engineering control. |
Experimental Workflow: A Safety-First Protocol
To ensure a self-validating system of safety, every experimental step must be deliberately planned. The following workflow diagram illustrates the decision-making and procedural steps for safely handling 4-(Methylamino)benzene-1-thiol.
Caption: Workflow for Safe Handling of 4-(Methylamino)benzene-1-thiol.
Operational and Disposal Plans: Step-by-Step Guidance
A. Pre-Operational Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and the airflow monitor indicates it is functioning correctly.
-
Assemble all PPE: Before retrieving the chemical, have all your PPE—goggles, face shield, lab coat, and appropriate gloves—ready at your workstation.
-
Prepare for Spills: Ensure a spill kit compatible with thiols is readily accessible. This should include an absorbent material and a sealed container for waste.
-
Designate Waste Containers: Prepare a clearly labeled, sealed hazardous waste container for all solid and liquid waste generated.
B. Chemical Handling Protocol
-
Don PPE: Put on your lab coat, safety goggles, face shield, and gloves before entering the area where the chemical is stored.
-
Transport Safely: When moving the chemical from storage to the fume hood, use a secondary containment vessel, such as a bottle carrier.
-
Work Exclusively in Fume Hood: All manipulations, including weighing and dispensing, must be performed inside the fume hood with the sash at the lowest practical height.[6]
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[7][9][10]
-
Immediate Storage: After dispensing the required amount, securely cap the primary container and store it properly. The recommended storage condition is refrigerated at 4°C, protected from light, and under an inert gas.[1][11]
-
Post-Handling: After completing your work, wash your hands and any exposed skin thoroughly with soap and water.[3][6][7]
C. Decontamination and Disposal Plan
-
Solid Waste: All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.[2]
-
Liquid Waste: Unused or waste solutions containing 4-(Methylamino)benzene-1-thiol must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[12]
-
Glassware Decontamination: Due to the persistent odor of thiols, all glassware that has come into contact with the chemical should be decontaminated within the fume hood. A common and effective method is to rinse and then soak the glassware in a bleach solution for at least 24 hours to oxidize the thiol.[2]
-
Empty Container Disposal: Empty containers are still considered hazardous. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[12][13] After rinsing and drying, the label must be defaced or removed before the container is discarded.[12][13]
By integrating this expert-level understanding of the risks and the corresponding safety protocols into your daily laboratory practice, you build a resilient and trustworthy safety culture. Your diligence is the most critical component of your personal protective equipment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Thiane-4-thiol.
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PubChem. (2026). 4-(Dimethylamino)benzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
- ECHEMI. (n.d.). 4-(Dimethylamino)benzenethiol SDS.
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP. Department of Environmental Health and Safety.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: p-Toluenethiol.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(Dimethylamino)benzenethiol.
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ChemBK. (n.d.). 4-(Methylamino)benzene-1-thiol. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cole-Parmer. (2005). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Benzenedithiol.
- AK Scientific, Inc. (n.d.). Hexane-3-thiol Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Thioanisole.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzene-1,3-dithiol.
- Genesee Polymers Corporation. (2019). Safety Data Sheet.
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PubChem. (2021). 4-(aminomethyl)benzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- University of California, Berkeley. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
